molecular formula C6H6ClN3O B13619438 5-Chloro-N-hydroxypicolinimidamide

5-Chloro-N-hydroxypicolinimidamide

Cat. No.: B13619438
M. Wt: 171.58 g/mol
InChI Key: XXCHVPFWISBFAU-UHFFFAOYSA-N
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Description

5-chloro-N’-hydroxypyridine-2-carboximidamide is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N’-hydroxypyridine-2-carboximidamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 5-chloro-2-hydroxypyridine with appropriate reagents to introduce the carboximidamide functionality. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-chloro-N’-hydroxypyridine-2-carboximidamide may involve large-scale chlorination processes followed by the introduction of the carboximidamide group using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N’-hydroxypyridine-2-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-chloro-N’-hydroxypyridine-2-carboximidamide

Scientific Research Applications

5-chloro-N’-hydroxypyridine-2-carboximidamide has been extensively studied for its applications in scientific research. Some of the key areas include:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

    Biology: In biological research, the compound is studied for its potential effects on biological systems. It is used in assays to understand its interaction with enzymes and other biomolecules.

    Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Researchers are investigating its potential therapeutic effects and mechanisms of action.

    Industry: In industrial applications, 5-chloro-N’-hydroxypyridine-2-carboximidamide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The pathways involved in its mechanism of action include inhibition or activation of enzymatic reactions, modulation of signaling pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-chloro-N’-hydroxypyridine-2-carboximidamide include:

  • 5-chloro-2-hydroxypyridine
  • 6-chloro-2-hydroxypyridine
  • 5-chloro-3-hydroxypyridine
  • 2-chloro-5-methoxypyridine

Uniqueness

5-chloro-N’-hydroxypyridine-2-carboximidamide is unique due to its specific substitution pattern and functional groups This uniqueness gives it distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

5-chloro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

XXCHVPFWISBFAU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)/C(=N/O)/N

Canonical SMILES

C1=CC(=NC=C1Cl)C(=NO)N

Origin of Product

United States

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